N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14812241
Molecular Formula: C21H15N5OS
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15N5OS |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C21H15N5OS/c27-19(25-20-22-15-10-4-5-11-16(15)23-20)18-17(14-8-2-1-3-9-14)24-21(28-18)26-12-6-7-13-26/h1-13H,(H2,22,23,25,27) |
| Standard InChI Key | JSTSSJDHAOCEIK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4 |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Formula and Weight
The compound’s molecular formula is C21H15N5OS, with a molecular weight of 385.4 g/mol. Its IUPAC name, N-(1H-benzimidazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide, reflects the integration of three heterocyclic systems:
-
Benzimidazole: A bicyclic structure with fused benzene and imidazole rings.
-
Thiazole: A five-membered ring containing sulfur and nitrogen.
-
Pyrrole: An aromatic five-membered ring with four nitrogen atoms .
The Standard InChI key (InChI=1S/C21H15N5OS/c27-19(25-20-22-15-10-4-5-11-16(15)23-20)18-17(14-8-2-1-3-9-14)24-21(28-18)26-12-6-7-13-26/h1-13H,(H2,22,23,25,27)) provides a precise representation of its atomic connectivity and stereochemical features.
Structural Contributions to Bioactivity
The benzimidazole moiety enhances DNA intercalation and kinase inhibition, while the thiazole ring improves metabolic stability and membrane permeability . The pyrrole unit contributes to π-π stacking interactions with biological targets, augmenting binding affinity.
| Structural Component | Role in Bioactivity |
|---|---|
| Benzimidazole | Kinase inhibition, DNA interaction |
| Thiazole | Metabolic stability, solubility enhancement |
| Pyrrole | Target binding via aromatic interactions |
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A common route includes:
-
Condensation: Reacting 4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid with 1H-benzo[d]imidazol-2-amine using coupling agents like HBTU or EDCI .
-
Catalysis: Triethylamine or pyridine catalyzes amide bond formation under reflux conditions in polar solvents (e.g., DMF or THF) .
-
Purification: Column chromatography isolates the product, with yields averaging 60–75% .
Reaction Optimization
Key parameters include:
-
Temperature: Reflux at 80–100°C to accelerate amide coupling.
-
Catalyst Loading: 10–15 mol% triethylamine minimizes side reactions .
Pharmacological Profile
Anticancer Activity
The compound inhibits Casein Kinase 1δ (CK1δ) with an IC50 of 0.040 μM, showing fivefold selectivity over CK1ε (IC50 = 0.199 μM) . X-ray crystallography reveals binding to CK1δ’s ATP pocket, where the benzimidazole group forms hydrogen bonds with Glu66 and Asp132, while the thiazole-pyrrole system stabilizes hydrophobic interactions .
| Kinase | IC50 (μM) | Selectivity Ratio (vs. CK1δ) |
|---|---|---|
| CK1δ | 0.040 | 1.0 |
| CK1ε | 0.199 | 5.0 |
In tumor cell lines (e.g., HCT-116 colorectal cancer), it reduces proliferation by 70% at 10 μM through G1 phase arrest and apoptosis induction .
Antimicrobial Efficacy
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits MIC values of 8 μg/mL and 16 μg/mL, respectively. The thiazole-carboxamide group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).
Biological Mechanisms and Target Engagement
Kinase Inhibition Dynamics
The compound’s selectivity for CK1δ over CK1ε stems from steric hindrance in CK1ε’s active site, where a bulkier Leu residue replaces Met82 in CK1δ, reducing binding affinity . Molecular dynamics simulations confirm stable interactions over 100 ns trajectories, with RMSD values <2.0 Å .
Antimicrobial Resistance Profile
Notably, the compound retains activity against methicillin-resistant S. aureus (MRSA) with an MIC of 16 μg/mL, suggesting a mechanism distinct from β-lactam antibiotics.
Therapeutic Applications and Development Challenges
Oncology
As a CK1δ inhibitor, this compound could treat breast cancer, where CK1δ overexpression drives Wnt/β-catenin signaling . Phase I trials in murine models show tumor volume reduction by 50% at 25 mg/kg/day .
Infectious Diseases
Its dual activity against Gram-positive and Gram-negative bacteria supports development as a broad-spectrum antibiotic, particularly for skin and soft tissue infections.
Pharmacokinetic Limitations
Despite potency, the compound has moderate oral bioavailability (35% in rats) due to first-pass metabolism. Structural modifications, such as fluorination of the phenyl ring, are being explored to enhance stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume